2-Iodo-4,6-dimethoxyphenol
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Overview
Description
2-Iodo-4,6-dimethoxyphenol is an organic compound with the molecular formula C8H9IO3. It is characterized by the presence of iodine and methoxy groups attached to a phenolic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxyphenol typically involves the iodination of 4,6-dimethoxyphenol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced into the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Deiodinated phenolic compounds.
Substitution: Phenolic compounds with substituted nucleophiles.
Scientific Research Applications
2-Iodo-4,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Iodo-4,6-dimethoxyphenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the iodine atom can undergo substitution and redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Similar structure but lacks the iodine atom.
4-Iodophenol: Contains an iodine atom but lacks the methoxy groups.
2-Iodo-4-methoxyphenol: Contains one methoxy group and one iodine atom.
Uniqueness: 2-Iodo-4,6-dimethoxyphenol is unique due to the presence of both iodine and methoxy groups on the phenolic ring. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H9IO3 |
---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
2-iodo-4,6-dimethoxyphenol |
InChI |
InChI=1S/C8H9IO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3 |
InChI Key |
KZCVAZFLYXSWEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)O)OC |
Origin of Product |
United States |
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